![molecular formula C19H31N3O4 B5571807 3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)
3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves complex chemical processes. One study describes the synthesis of a series of these compounds, including 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which were prepared for screening as antihypertensive agents (Caroon et al., 1981). Another study involves the synthesis of similar compounds related to M1 muscarinic agonists (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a spiro[4.5]decan-2-one core. Various studies have explored the crystal structures and molecular conformations of related compounds (Wang et al., 2011).
Scientific Research Applications
Synthesis and Structural Analysis
- The compound and its derivatives are part of a broader class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been synthesized through various methods for pharmacological studies. For instance, research by Caroon et al. (1981) focused on synthesizing a series of these compounds with substitutions at the 8 position to evaluate their antihypertensive activities. This work highlights the chemical versatility and the potential for medicinal chemistry applications of these compounds (Caroon et al., 1981).
- Further structural analysis and synthetic strategies have been developed to explore different substituents and their effects on biological activity. For example, Martin‐Lopez and Bermejo (1998) described the synthesis of azaspiro[4.5]decane systems, providing a foundational understanding of the structural properties of these compounds and their potential for further functionalization (Martin‐Lopez & Bermejo, 1998).
Pharmacological Applications
- The pharmacological interest in these compounds is diverse. Fernandez et al. (2002) synthesized spirolactams as conformationally restricted pseudopeptides, aiming to explore their potential as surrogates for dipeptides in peptide synthesis, which has implications for drug development and therapeutic applications (Fernandez et al., 2002).
- Tsukamoto et al. (1995) focused on a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones as M1 muscarinic agonists, showcasing the compound's relevance in modulating cholinergic receptors, which could have implications for treating cognitive disorders and enhancing memory (Tsukamoto et al., 1995).
Novel Therapeutic Approaches
- The derivatives of 3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one have been explored for their therapeutic potential in various studies. For instance, research on compounds with similar structures showed significant antihypertensive activities and provided insights into their mechanism of action as alpha-adrenergic blockers (Caroon et al., 1981).
- Another important area of research is the compound's inhibitory effect on neural calcium uptake and its protective action against brain edema and memory and learning deficits. This suggests potential therapeutic applications in neuroprotective strategies and the treatment of cognitive impairments (Tóth et al., 1997).
properties
IUPAC Name |
3-(3-methylbutyl)-8-[2-(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4/c1-15(2)6-10-22-14-19(26-18(22)25)7-11-20(12-8-19)17(24)13-21-9-4-3-5-16(21)23/h15H,3-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALJXQSWEOWTQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2(CCN(CC2)C(=O)CN3CCCCC3=O)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.